molecular formula C16H36BrNO3 B13759394 Decyl-tris(2-hydroxyethyl)azanium;bromide

Decyl-tris(2-hydroxyethyl)azanium;bromide

Cat. No.: B13759394
M. Wt: 370.37 g/mol
InChI Key: NNHZVSVESAXJMW-UHFFFAOYSA-M
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Description

Decyl-tris(2-hydroxyethyl)azanium;bromide is a quaternary ammonium compound with the molecular formula C16H36BrNO3. It is known for its surfactant properties and is used in various applications, including as an antimicrobial agent and in the formulation of personal care products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl-tris(2-hydroxyethyl)azanium;bromide can be synthesized through the reaction of decylamine with ethylene oxide, followed by quaternization with hydrobromic acid. The reaction conditions typically involve:

    Reaction of Decylamine with Ethylene Oxide: This step is carried out under controlled temperature and pressure to form decyl-tris(2-hydroxyethyl)amine.

    Quaternization with Hydrobromic Acid: The resulting amine is then reacted with hydrobromic acid to form the quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound involves large-scale reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The process includes:

    Raw Material Handling: Ensuring the purity of decylamine and ethylene oxide.

    Reaction Control: Monitoring temperature, pressure, and reaction time.

    Purification: Removing any unreacted materials and by-products to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Decyl-tris(2-hydroxyethyl)azanium;bromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its amine form.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or other halides can be used in substitution reactions.

Major Products Formed

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Decyl-tris(2-hydroxyethyl)amine.

    Substitution Products: Compounds where the bromide ion is replaced by other nucleophiles.

Scientific Research Applications

Decyl-tris(2-hydroxyethyl)azanium;bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Acts as an antimicrobial agent in various biological studies.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of personal care products, detergents, and disinfectants.

Mechanism of Action

The mechanism of action of decyl-tris(2-hydroxyethyl)azanium;bromide involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is primarily due to its surfactant properties, which allow it to penetrate and destabilize the cell membrane.

Comparison with Similar Compounds

Similar Compounds

  • Tetrakis(decyl)ammonium bromide
  • Didodecyldimethylammonium bromide
  • Triethanolamine

Uniqueness

Decyl-tris(2-hydroxyethyl)azanium;bromide is unique due to its specific combination of decyl and tris(2-hydroxyethyl) groups, which provide it with distinct surfactant and antimicrobial properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Properties

Molecular Formula

C16H36BrNO3

Molecular Weight

370.37 g/mol

IUPAC Name

decyl-tris(2-hydroxyethyl)azanium;bromide

InChI

InChI=1S/C16H36NO3.BrH/c1-2-3-4-5-6-7-8-9-10-17(11-14-18,12-15-19)13-16-20;/h18-20H,2-16H2,1H3;1H/q+1;/p-1

InChI Key

NNHZVSVESAXJMW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC[N+](CCO)(CCO)CCO.[Br-]

Origin of Product

United States

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